Lipophilicity Modulation: Target Compound vs. 4-Methylpiperazinyl Analog
The target acetylpiperazine compound demonstrates markedly lower lipophilicity compared to its 4-methylpiperazinyl analog . Its cLogP is 1.58 versus 2.46 for the methyl analog . At physiological pH (7.4), the LogD difference narrows but remains significant: ~1.58 for the target compared to 2.11 for the methyl analog . This ~0.5–0.9 log unit decrease translates to roughly 3- to 8-fold lower predicted partition into hydrophobic environments.
| Evidence Dimension | Lipophilicity (cLogP / LogD pH 7.4) |
|---|---|
| Target Compound Data | cLogP = 1.58; LogD (pH 7.4) ≈ 1.58 |
| Comparator Or Baseline | 2-(4-Chloro-1H-indol-1-yl)-1-(4-methyl-1-piperazinyl)ethanone: cLogP = 2.46; LogD (pH 7.4) = 2.11 |
| Quantified Difference | Δ cLogP = -0.88; Δ LogD (pH 7.4) = -0.53 |
| Conditions | In silico prediction: ChemDiv platform (target) vs. ACD/Labs Percepta v14.00 (comparator) |
Why This Matters
Reduced lipophilicity can improve aqueous solubility and decrease nonspecific protein binding, which is critical for assay signal-to-noise and reliable IC50 determination in biochemical screens.
